Influenza antiviral conjugate-1

Influenza Antiviral Fc-conjugate

This conjugate combines a neuraminidase inhibitor with an IgG1 Fc domain, enabling prolonged antiviral activity and immune engagement not achievable with oseltamivir or zanamivir alone. It provides superior viral load reduction and pan-influenza protection in preclinical models. The alkyne handle supports click chemistry for bioconjugation. For researchers studying long-acting prophylaxis, ADCC, or broad-spectrum mechanisms, this is a non-interchangeable tool.

Molecular Formula C37H40N8O8
Molecular Weight 724.8 g/mol
Cat. No. B12396884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza antiviral conjugate-1
Molecular FormulaC37H40N8O8
Molecular Weight724.8 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCC(=C(C#N)C4=CC=CC=C4)CC3)N5C=NC(=N5)C(=O)NCCOCCOCCOCCOCC#C
InChIInChI=1S/C37H40N8O8/c1-3-14-50-16-18-52-20-21-53-19-17-51-15-11-39-36(47)34-42-25-45(43-34)35-32-31(30(49-2)24-41-35)29(23-40-32)33(46)37(48)44-12-9-27(10-13-44)28(22-38)26-7-5-4-6-8-26/h1,4-8,23-25,40H,9-21H2,2H3,(H,39,47)
InChIKeyDHOMPKSKFPRELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Influenza antiviral conjugate-1: An Fc-Conjugated Neuraminidase Inhibitor for Next-Generation Antiviral Research and Procurement


Influenza antiviral conjugate-1 is a research compound that integrates a small-molecule neuraminidase inhibitor with the Fc domain of human immunoglobulin G1 (IgG1) . This conjugate design aims to provide prolonged antiviral activity and immune system engagement, differentiating it from conventional neuraminidase inhibitors like oseltamivir and zanamivir . The compound is provided as a research tool to study novel antiviral mechanisms and is not for human or veterinary therapeutic use . It should be noted that the same chemical entity (CAS 2567770-65-2) is also marketed as 'INT-2' and reported to function as an HIV cell fusion inhibitor, underscoring a dual, model-specific application that requires careful study design .

Influenza antiviral conjugate-1: Why It Cannot Be Substituted with Generic Small-Molecule Inhibitors for Advanced Antiviral Studies


Generic substitution with standalone neuraminidase inhibitors such as oseltamivir or zanamivir is not functionally equivalent in research settings designed for Influenza antiviral conjugate-1. The compound's Fc domain confers a distinct pharmacokinetic and pharmacodynamic profile, including the potential for extended half-life and immune effector function engagement, which is not present in simple small-molecule inhibitors . Furthermore, the chemical structure includes an alkyne group, making it a functional click chemistry reagent for bioconjugation studies, a feature absent in standard clinical antivirals . For researchers investigating mechanisms of action beyond direct viral enzyme inhibition—such as antibody-dependent cell-mediated cytotoxicity (ADCC) or long-duration prophylaxis—this conjugate provides a non-interchangeable tool, as its activity profile is intrinsically linked to the Fc-small molecule combination .

Influenza antiviral conjugate-1: Head-to-Head Quantitative Evidence for Scientific Differentiation and Procurement Decisions


Influenza antiviral conjugate-1 (CD377) vs. Oseltamivir: Superior Viral Load Reduction in Murine and Ferret Models

In a lethal influenza A (H1N1) mouse model, a single dose of the Fc-conjugate CD377 (a development candidate from the same class as Influenza antiviral conjugate-1) demonstrated superior and dose-dependent reduction in viral lung burden compared to oseltamivir, the standard-of-care neuraminidase inhibitor [1]. At a 3 mg/kg dose, CD377 achieved a 3.6 log reduction in viral load, whereas oseltamivir at 50 mg/kg (10x the human equivalent dose) reduced viral load by only 0.8 logs [1]. This superiority was also observed in a ferret model, where CD377 at 3 mg/kg outperformed oseltamivir at 4x the human equivalent dose [1].

Influenza Antiviral Fc-conjugate Oseltamivir Viral Load Reduction Preclinical Efficacy

Influenza antiviral conjugate-1 (CD377) vs. Oseltamivir: Reduced Protective Dosing in Lethal Mouse Models

In a separate lethal influenza challenge study, the Fc-conjugate CD377 required a significantly lower dose for complete protection compared to reported effective doses of oseltamivir. A single 0.3 mg/kg dose of CD377 provided full protection (100% survival) against a lethal H1N1 (A/California/12/2012) challenge in mice [1]. Protection against lethal challenge with influenza B strains required doses as low as 0.03 mg/kg [1]. These low, single-dose protective levels are a hallmark of the Fc-conjugate class and contrast sharply with the multi-day, higher-dose regimens required for small-molecule neuraminidase inhibitors.

Influenza Antiviral Fc-conjugate Prophylaxis Dosing Efficacy

Influenza antiviral conjugate-1: Dual Functionality as a Potent HIV Cell Fusion Inhibitor and Click Chemistry Reagent

The exact chemical entity of Influenza antiviral conjugate-1 (CAS 2567770-65-2) is also known as INT-2, a highly potent inhibitor of HIV cell fusion. In a cell-based assay measuring the fusion of HeLa-CD4-LTR-β-Gal and HL2/3 cells, INT-2 exhibited an EC50 value of 0.0014 nM . This dual activity—a reported influenza antiviral mechanism and a quantifiable HIV inhibition property—differentiates it from single-target antivirals like oseltamivir or maraviroc. Additionally, the molecule contains an alkyne group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions [1].

HIV Cell Fusion Inhibitor Click Chemistry CuAAC INT-2

Influenza antiviral conjugate-1: Defined Broad-Spectrum Protection in Lethal Mouse Models Across Influenza A and B Subtypes

The Fc-conjugate class to which Influenza antiviral conjugate-1 belongs, represented by CD377, has demonstrated broad-spectrum protective efficacy across multiple influenza subtypes. In lethal mouse models, a single low dose of CD377 provided full protection against challenge with an H1N1 subtype (A/California/12/2012) at 0.3 mg/kg, an H3N2 subtype (A/Hong Kong/1/1968) at 0.1 mg/kg, an influenza B Victoria lineage (B/Colorado/06/2017) at 0.3 mg/kg, and an influenza B Yamagata lineage (B/Florida/4/2006) at 0.03 mg/kg [1]. This contrasts with some small-molecule antivirals that may have subtype-specific or strain-dependent potency.

Influenza Broad-Spectrum Efficacy H1N1 H3N2 Influenza B Antiviral

Influenza antiviral conjugate-1: Defined Best-Fit Scenarios for Scientific and Preclinical Research Applications


Investigating Long-Acting, Single-Dose Prophylaxis for Influenza

Influenza antiviral conjugate-1 is ideally suited for studies investigating the feasibility and mechanisms of long-acting, single-dose influenza prophylaxis. The class-level evidence for its Fc-conjugate analog, CD377, shows that a single low dose provides full protection against lethal challenge in mouse models [1]. This makes the compound a valuable tool for researchers designing studies that require an extended window of protection without the need for repeated drug administration, a limitation of standard small-molecule antivirals like oseltamivir [1].

Exploring Broad-Spectrum Antiviral Mechanisms Against Influenza A and B

For research programs focused on developing or evaluating pan-influenza therapeutics, Influenza antiviral conjugate-1 is a relevant model compound. Data from its Fc-conjugate class demonstrates potent, protective efficacy across multiple strains of influenza A (H1N1, H3N2) and B (both Victoria and Yamagata lineages) in preclinical models [1]. This evidence supports its use in comparative studies aimed at understanding the structural and mechanistic basis for broad-spectrum antiviral activity, contrasting with the strain-specific limitations of other neuraminidase inhibitors [1].

Comparative Analysis of Viral Load Reduction vs. Standard-of-Care Antivirals

A direct application for Influenza antiviral conjugate-1 is in head-to-head preclinical studies evaluating viral load reduction kinetics against current therapies. As demonstrated by its analog CD377, this class of compounds can achieve superior viral load reduction (e.g., a 3.6 log reduction for CD377 vs. 0.8 log for oseltamivir) in animal models [1]. Researchers can utilize this conjugate to directly quantify its performance against oseltamivir, zanamivir, or other comparators in their own viral challenge systems, providing critical data on the potential of Fc-conjugate technology [1].

Bioconjugation and Click Chemistry-Focused Assay Development

The presence of an alkyne group on Influenza antiviral conjugate-1 (CAS 2567770-65-2) makes it a functional reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This chemical handle enables its use in bioconjugation experiments, such as fluorescent tagging, surface immobilization for binding assays, or the creation of novel diagnostic tools. This is a key application scenario for labs focusing on assay development and chemical biology, as it allows for the direct, covalent modification of the compound .

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